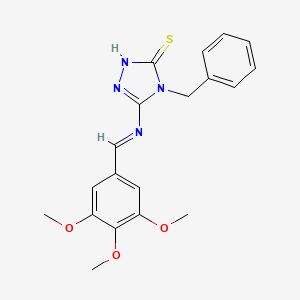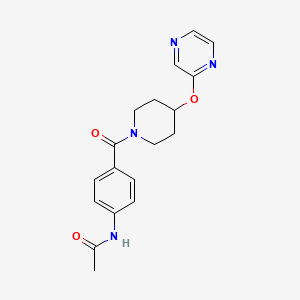
N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a piperidine ring, a pyrazin-2-yloxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the nucleophilic substitution reaction of piperidine with pyrazin-2-ol to form the piperidine-pyrazin-2-yloxy intermediate. This intermediate is then reacted with 4-aminophenyl acetamide under suitable conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and yield. These methods help in achieving higher purity and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting specific diseases.
Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are structurally similar and have been studied for their anti-tubercular properties.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives: These derivatives share structural similarities and have been investigated for their biological activities.
Uniqueness: N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide stands out due to its unique combination of functional groups and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)21-15-4-2-14(3-5-15)18(24)22-10-6-16(7-11-22)25-17-12-19-8-9-20-17/h2-5,8-9,12,16H,6-7,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQLCGBUOXQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
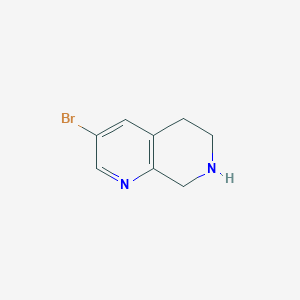
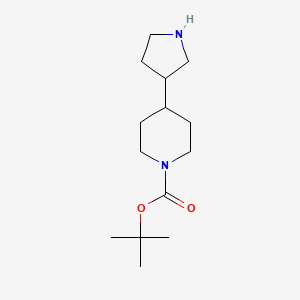
![2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2892486.png)
![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892489.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)
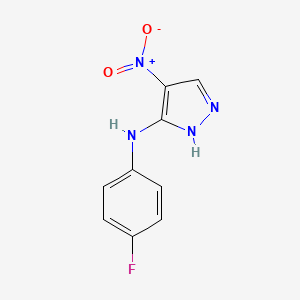
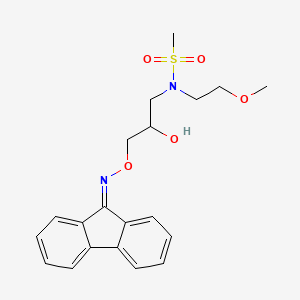
![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)
![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)
